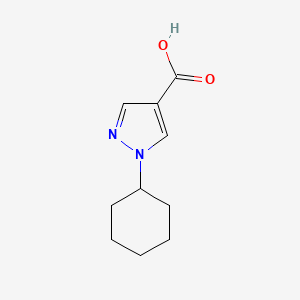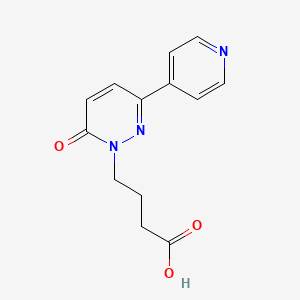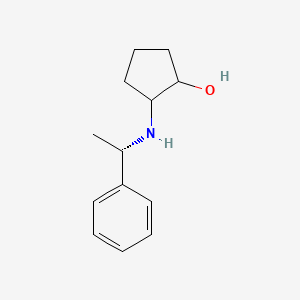
2-(((S)-1-Phenylethyl)amino)cyclopentanol
Overview
Description
“2-amino cyclopentanol” is a chemical compound with the empirical formula C5H11NO . It’s a unique chemical provided to early discovery researchers .
Synthesis Analysis
Cyclopentanol, a very important chemical intermediate, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .Molecular Structure Analysis
The molecular weight of “2-amino cyclopentanol” is 101.15 . The SMILES string is NC1CCCC1O and the InChI key is JFFOUICIRBXFRC-UHFFFAOYSA-N .Chemical Reactions Analysis
The addition-esterification reaction and transesterification reaction were both exothermic, and the free energy changes increased with a rise in temperature . This indicates that low temperature was favorable for the reactions in the temperature range from 273.15 to 373.15 K .Physical And Chemical Properties Analysis
The liquid heat capacities of cyclopentanol and cyclopentyl acetate were estimated using the Ruzicka–Domalski group contribution method .Scientific Research Applications
Kinetics and Mechanism of Hydrolysis
Cyclopentolate hydrochloride, related to the compound through its structural components, undergoes hydrolysis in alkaline solutions. The degradation process follows first-order kinetics, with phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid identified as degradation products. This study contributes to understanding the stability and degradation pathways of similar cyclopentanol derivatives (Roy, 1995).
Asymmetric Strecker Synthesis
A series of carbocyclic α-amino acids, closely related to our compound, were prepared using an asymmetric Strecker synthesis. This method demonstrates the compound's potential as a building block in synthesizing biologically active molecules and understanding the effects of different solvents and substituents on stereoselectivity (Wede, Volk, & Frahm, 2000).
Intramolecular Carbolithiation
Intramolecular carbolithiation of olefins represents another application, where derivatives of cyclopentanes, including those related to the compound of interest, are synthesized with high stereocontrol. This method is significant for creating complex molecules with multiple stereogenic centers (Krief, Kenda, Maertens, & Remacle, 1996).
Synthesis of Aryl-Substituted Cyclopentane Alcohols
The synthesis and bioassay results of aryl-substituted cyclopentanols highlight their potential in developing new insecticides. The structural features of these compounds, particularly the orientation and distance between functional groups, play a crucial role in their bioactivity (Farnham, Janes, & Khambay, 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[(1S)-1-phenylethyl]amino]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3/t10-,12?,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTOQDRFDAUSLY-PKSQDBQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((S)-1-Phenylethyl)amino)cyclopentanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



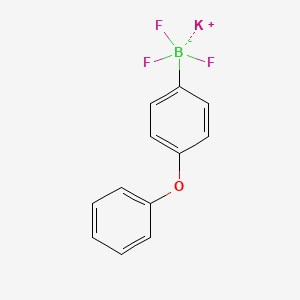
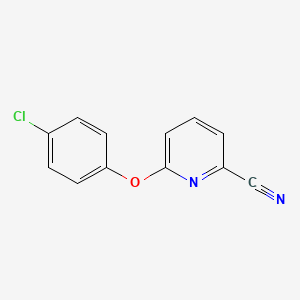
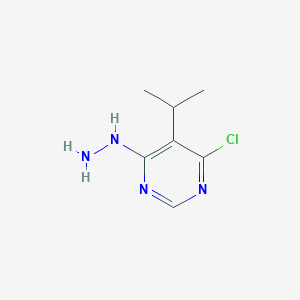
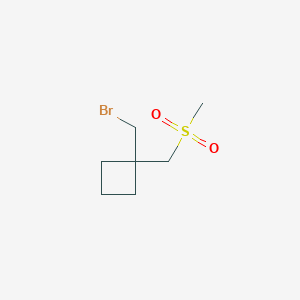

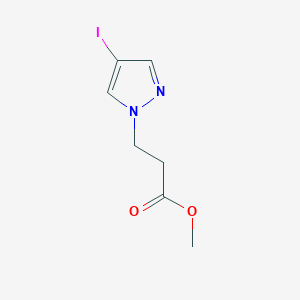
![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)
![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)
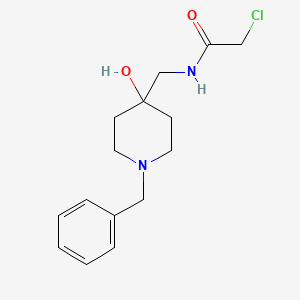
amine](/img/structure/B1454574.png)
![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)
